molecular formula C24H25N3O3 B2825156 N-methyl-N-({1-[3-(2-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}methyl)furan-2-carboxamide CAS No. 919977-41-6

N-methyl-N-({1-[3-(2-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}methyl)furan-2-carboxamide

Cat. No.: B2825156
CAS No.: 919977-41-6
M. Wt: 403.482
InChI Key: RYZQGJNYNNXOLH-UHFFFAOYSA-N
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Description

N-methyl-N-({1-[3-(2-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}methyl)furan-2-carboxamide is a complex organic compound that features a benzimidazole core. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-({1-[3-(2-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}methyl)furan-2-carboxamide typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further derivatization . Specific reaction conditions, such as temperature and solvent choice, are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reactions under controlled conditions to ensure consistency and quality. Techniques such as recrystallization and chromatography are often employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-({1-[3-(2-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}methyl)furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional functional groups, while reduction can lead to the formation of simpler benzimidazole compounds .

Scientific Research Applications

N-methyl-N-({1-[3-(2-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}methyl)furan-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-methyl-N-({1-[3-(2-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}methyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The benzimidazole core is known to bind to enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-N-({1-[3-(2-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}methyl)furan-2-carboxamide is unique due to its complex structure, which combines a benzimidazole core with a furan ring and a phenoxypropyl group.

Properties

IUPAC Name

N-methyl-N-[[1-[3-(2-methylphenoxy)propyl]benzimidazol-2-yl]methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O3/c1-18-9-3-6-12-21(18)29-16-8-14-27-20-11-5-4-10-19(20)25-23(27)17-26(2)24(28)22-13-7-15-30-22/h3-7,9-13,15H,8,14,16-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYZQGJNYNNXOLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCCCN2C3=CC=CC=C3N=C2CN(C)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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